

Application of Furan-2-Carboxamides in Drug Discovery: A Detailed Overview

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Compound of Interest

Compound Name: *N*-(4-hydroxyphenyl)furan-2-carboxamide

Cat. No.: B187386

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Introduction

Furan-2-carboxamide, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. The furan ring, acting as a bioisostere for phenyl rings, offers modified electronic and steric properties that can enhance drug-receptor interactions, metabolic stability, and overall bioavailability.^[1] This, combined with the chemical tractability of the carboxamide linker, allows for the generation of diverse molecular libraries with a wide range of pharmacological activities. This document provides a detailed overview of the applications of furan-2-carboxamides in various therapeutic areas, complete with quantitative data, experimental protocols, and pathway diagrams to guide researchers and drug development professionals.

Oncology: Microtubule-Stabilizing Agents

Furan-2-carboxamides have emerged as a promising class of anti-cancer agents, primarily through their ability to act as microtubule stabilizing agents (MSAs).^[2] Microtubules are crucial for cell division, and their stabilization leads to mitotic arrest and subsequent apoptosis in cancer cells.

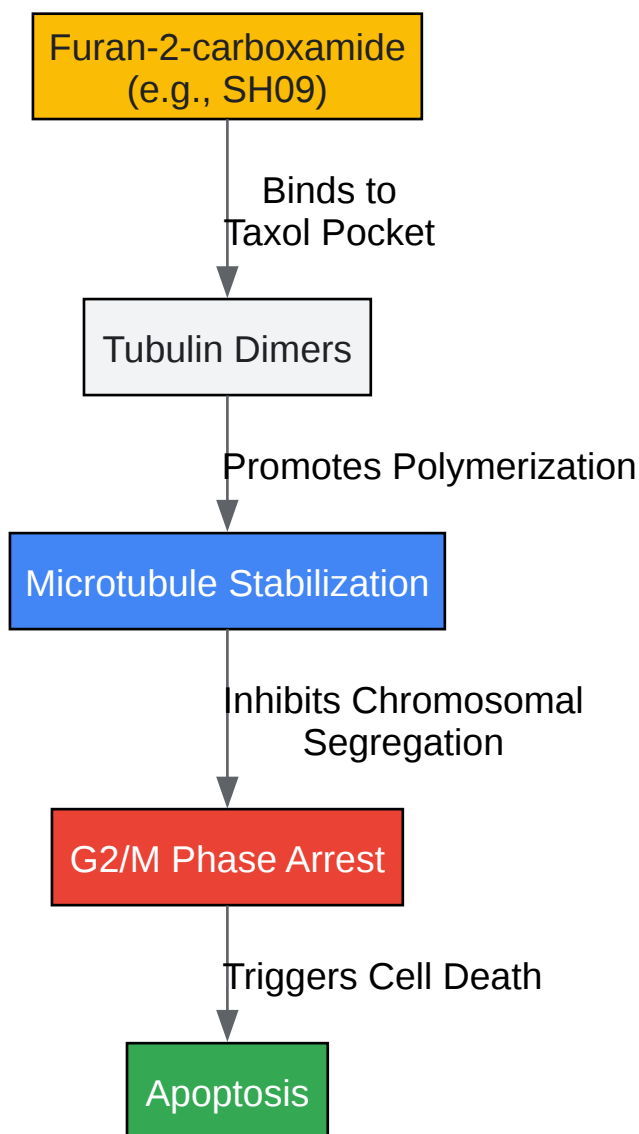
A novel furan-2-carboxamide derivative, designated as SH09, has demonstrated potent anti-proliferative and anti-metastatic properties in various cancer cell lines.^[2] This compound binds to the taxol-binding pocket of tubulin, promoting microtubule polymerization and stability. This

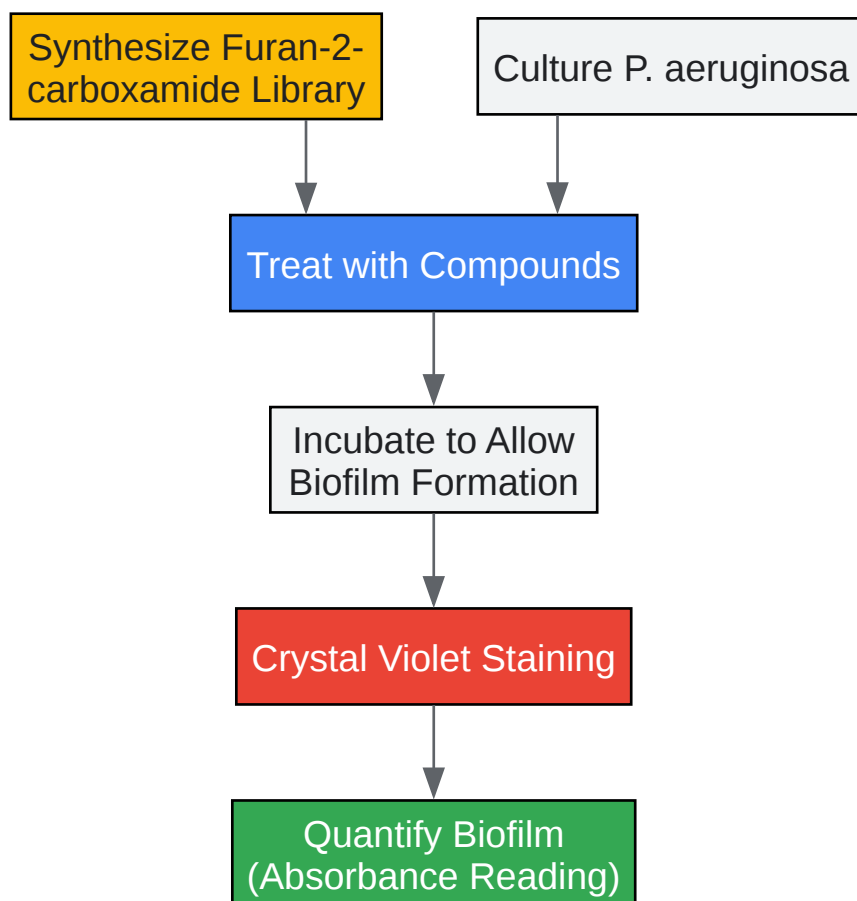
disruption of microtubule dynamics induces a G2/M phase cell cycle arrest, ultimately leading to programmed cell death.[\[2\]](#)

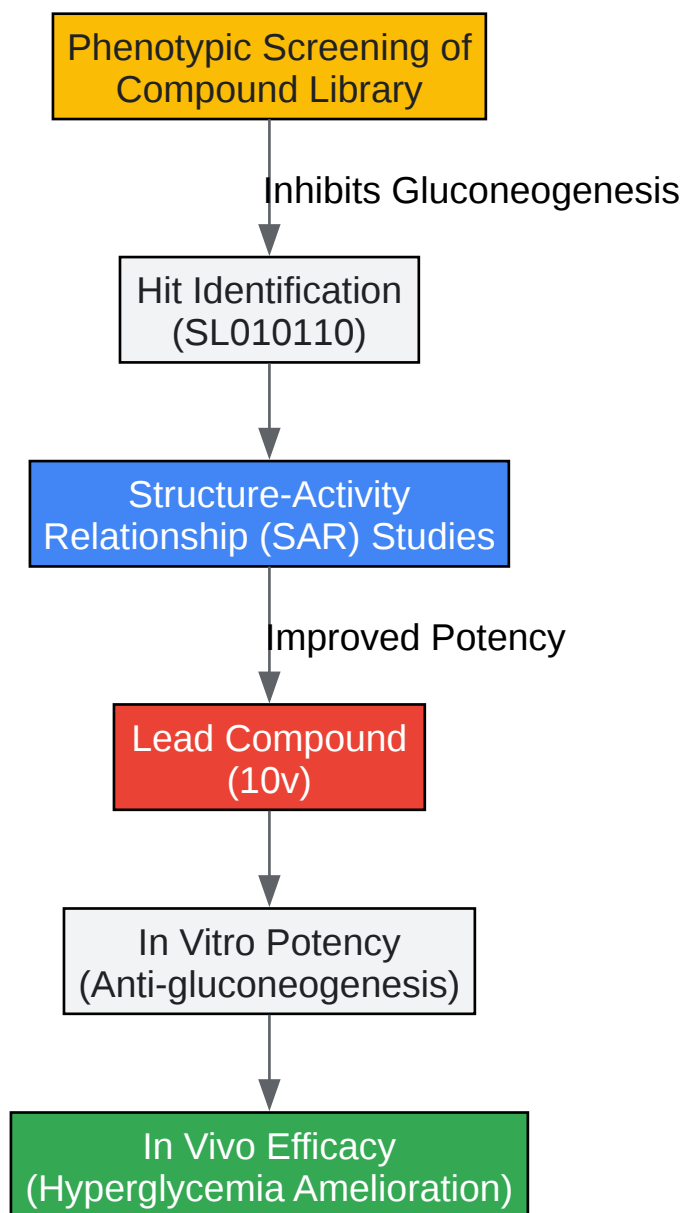
Quantitative Data: Anti-proliferative Activity

Compound	Cell Line	IC50 (μM)	Reference
SH09	HeLa	4 - 8	[2]
Anthra[2,3-b]furan-3-carboxamide 3c	L1210	Submicromolar	[3]
Anthra[2,3-b]furan-3-carboxamide 3d	L1210	Submicromolar	[3]
Carbamothioyl-furan-2-carboxamide 4d (p-tolyl)	HepG2	- (33.29% viability at 20 μg/mL)	[4] [5]

Signaling Pathway: Microtubule Stabilization-Induced Apoptosis







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